![molecular formula C26H37N3O2S B2688479 Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate CAS No. 148204-52-8](/img/structure/B2688479.png)
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dodecyl chain attached to a carbamothioyl group, which is further connected to a phenylamino-substituted phenyl ring. The presence of both hydrophobic and hydrophilic groups in its structure makes it an interesting candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate typically involves a multi-step process:
Formation of the Carbamothioyl Intermediate: The initial step involves the reaction of dodecylamine with carbon disulfide to form dodecyl carbamothioate.
Coupling with Phenylamino-Substituted Phenyl Isocyanate: The dodecyl carbamothioate is then reacted with 4-(phenylamino)phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted carbamothioyl derivatives.
Aplicaciones Científicas De Investigación
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate involves its interaction with biological membranes due to its amphiphilic nature. The dodecyl chain interacts with the hydrophobic regions of the membrane, while the carbamothioyl group can form hydrogen bonds with polar head groups. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl N-{[4-(methylamino)phenyl] carbamothioyl}carbamate
- Dodecyl N-{[4-(ethylamino)phenyl] carbamothioyl}carbamate
- Dodecyl N-{[4-(butylamino)phenyl] carbamothioyl}carbamate
Uniqueness
Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate is unique due to the presence of the phenylamino group, which enhances its ability to interact with aromatic systems and biological membranes. This makes it more effective in certain applications compared to its analogs with different substituents.
Propiedades
IUPAC Name |
dodecyl N-[(4-anilinophenyl)carbamothioyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2S/c1-2-3-4-5-6-7-8-9-10-14-21-31-26(30)29-25(32)28-24-19-17-23(18-20-24)27-22-15-12-11-13-16-22/h11-13,15-20,27H,2-10,14,21H2,1H3,(H2,28,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAUFIDLAQFQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
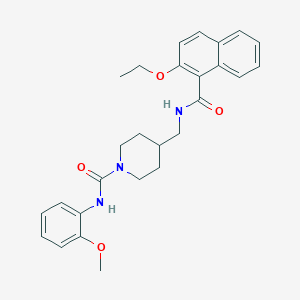
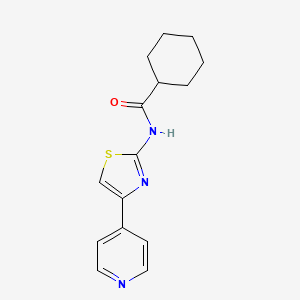
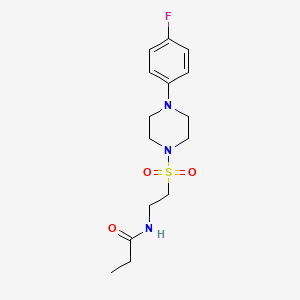
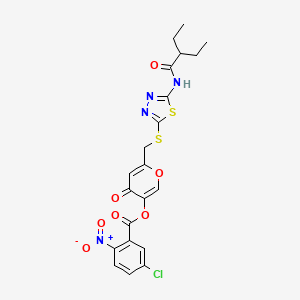
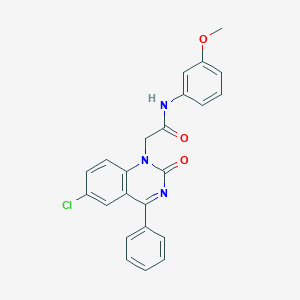
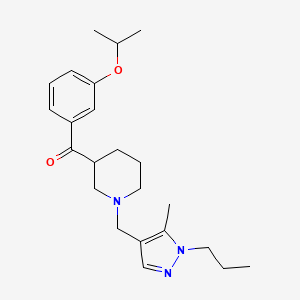
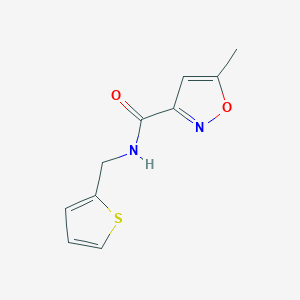
![1-[(3R)-4-methanesulfonyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)
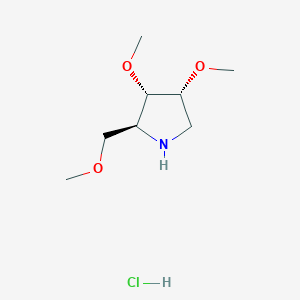
![N-(2,4-difluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide](/img/structure/B2688416.png)
![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)

